molecular formula C29H34N2O6 B14789440 3-[[[1-(2-Carboxy-4-phenylbutyl)cyclopentyl]carbonyl]amino]-2,3,4,5-tetrahydro-2-oxo-1H-1-benzazepine-1-acetic acid

3-[[[1-(2-Carboxy-4-phenylbutyl)cyclopentyl]carbonyl]amino]-2,3,4,5-tetrahydro-2-oxo-1H-1-benzazepine-1-acetic acid

Cat. No.: B14789440
M. Wt: 506.6 g/mol
InChI Key: RSRHEOWMSRYTNB-UHFFFAOYSA-N
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Description

3-[[[1-(2-Carboxy-4-phenylbutyl)cyclopentyl]carbonyl]amino]-2,3,4,5-tetrahydro-2-oxo-1H-1-benzazepine-1-acetic acid is a complex organic compound with a unique structure that combines multiple functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[[[1-(2-Carboxy-4-phenylbutyl)cyclopentyl]carbonyl]amino]-2,3,4,5-tetrahydro-2-oxo-1H-1-benzazepine-1-acetic acid involves multiple steps, starting from readily available starting materials. The key steps typically include:

    Formation of the cyclopentyl ring: This can be achieved through a cyclization reaction involving a suitable precursor.

    Introduction of the carboxy-phenylbutyl group: This step often involves a Friedel-Crafts acylation reaction.

    Coupling with the benzazepine moiety: This is usually done through an amide bond formation reaction, using reagents like carbodiimides or coupling agents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for certain steps, as well as the development of more efficient catalysts and reaction conditions.

Chemical Reactions Analysis

Types of Reactions

3-[[[1-(2-Carboxy-4-phenylbutyl)cyclopentyl]carbonyl]amino]-2,3,4,5-tetrahydro-2-oxo-1H-1-benzazepine-1-acetic acid can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups involved.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic conditions.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Halogenating agents like thionyl chloride for electrophilic substitution.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids or ketones, while reduction could produce alcohols or amines.

Scientific Research Applications

3-[[[1-(2-Carboxy-4-phenylbutyl)cyclopentyl]carbonyl]amino]-2,3,4,5-tetrahydro-2-oxo-1H-1-benzazepine-1-acetic acid has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential interactions with biological macromolecules.

    Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and analgesic properties.

    Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-[[[1-(2-Carboxy-4-phenylbutyl)cyclopentyl]carbonyl]amino]-2,3,4,5-tetrahydro-2-oxo-1H-1-benzazepine-1-acetic acid involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins, leading to modulation of biochemical pathways. The exact pathways and targets would depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets 3-[[[1-(2-Carboxy-4-phenylbutyl)cyclopentyl]carbonyl]amino]-2,3,4,5-tetrahydro-2-oxo-1H-1-benzazepine-1-acetic acid apart is its complex structure, which allows for a wide range of chemical modifications and applications. Its combination of functional groups provides unique reactivity and potential for diverse applications in various fields.

Properties

Molecular Formula

C29H34N2O6

Molecular Weight

506.6 g/mol

IUPAC Name

2-[[1-[[1-(carboxymethyl)-2-oxo-4,5-dihydro-3H-1-benzazepin-3-yl]carbamoyl]cyclopentyl]methyl]-4-phenylbutanoic acid

InChI

InChI=1S/C29H34N2O6/c32-25(33)19-31-24-11-5-4-10-21(24)14-15-23(26(31)34)30-28(37)29(16-6-7-17-29)18-22(27(35)36)13-12-20-8-2-1-3-9-20/h1-5,8-11,22-23H,6-7,12-19H2,(H,30,37)(H,32,33)(H,35,36)

InChI Key

RSRHEOWMSRYTNB-UHFFFAOYSA-N

Canonical SMILES

C1CCC(C1)(CC(CCC2=CC=CC=C2)C(=O)O)C(=O)NC3CCC4=CC=CC=C4N(C3=O)CC(=O)O

Origin of Product

United States

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